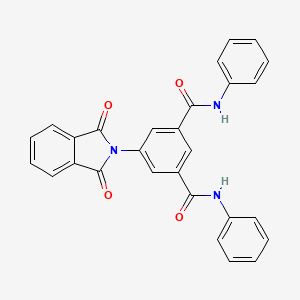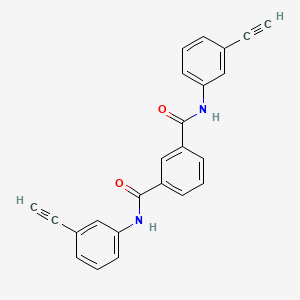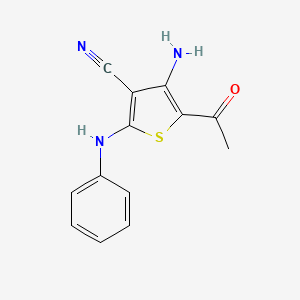![molecular formula C19H19ClN2O3 B3449715 N-[3-chloro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3449715.png)
N-[3-chloro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide
Overview
Description
N-[3-chloro-4-(1-piperidinyl)phenyl]-1,3-benzodioxole-5-carboxamide, commonly known as CP-55940, is a synthetic cannabinoid compound. It belongs to the class of compounds known as aminoalkylindoles and has been extensively studied for its potential therapeutic applications in various fields.
Mechanism of Action
CP-55940 acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes such as pain, mood, appetite, and inflammation. CP-55940 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are widely distributed in the brain and peripheral tissues. Activation of these receptors by CP-55940 leads to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase, activation of mitogen-activated protein kinase, and modulation of ion channels. These signaling pathways ultimately lead to the various effects of CP-55940 on pain, neuroprotection, and cancer treatment.
Biochemical and Physiological Effects:
CP-55940 has various biochemical and physiological effects, including the modulation of pain perception, the reduction of inflammation, the protection of neurons from damage, and the inhibition of cancer cell growth. CP-55940 has been shown to reduce pain in animal models of acute and chronic pain by modulating the activity of various pain receptors and pathways. CP-55940 also has anti-inflammatory effects and can reduce the production of various inflammatory mediators such as cytokines and prostaglandins. In addition, CP-55940 has been shown to protect neurons from damage caused by various insults such as ischemia, oxidative stress, and inflammation. CP-55940 also has anti-tumor effects and can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
CP-55940 has several advantages for lab experiments, including its potency, selectivity, and stability. CP-55940 is a potent agonist of the cannabinoid receptors CB1 and CB2, which allows for the modulation of various signaling pathways with high specificity. CP-55940 is also stable and can be stored for long periods without degradation. However, CP-55940 also has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment and protocols for handling and administration.
Future Directions
CP-55940 has several potential future directions for research, including the development of new analogs and derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in various diseases and conditions, and the identification of novel targets and pathways for modulation. CP-55940 also has potential applications in the field of drug discovery and development, as it can serve as a lead compound for the development of new drugs with similar pharmacological properties. Overall, CP-55940 has significant potential for further research and development in various fields.
Scientific Research Applications
CP-55940 has been extensively studied for its potential therapeutic applications in various fields such as pain management, neuroprotection, and cancer treatment. It has been shown to have analgesic properties and can reduce pain in animal models of acute and chronic pain. CP-55940 has also been shown to have neuroprotective effects and can protect neurons from damage caused by various insults such as ischemia, oxidative stress, and inflammation. In addition, CP-55940 has been shown to have anti-tumor effects and can inhibit the growth of various cancer cell lines.
properties
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-15-11-14(5-6-16(15)22-8-2-1-3-9-22)21-19(23)13-4-7-17-18(10-13)25-12-24-17/h4-7,10-11H,1-3,8-9,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZNAUHCXYALID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-dioxo-N-2-pyridinyl-2-{4-[(2-pyridinylamino)carbonyl]phenyl}-5-isoindolinecarboxamide](/img/structure/B3449661.png)

![7-bromo-2-(3,4-dimethoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B3449683.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3449704.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3449709.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3449720.png)
![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3449721.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3449724.png)
![N-(2,3-dimethoxybenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B3449731.png)
![N-(4-ethylbenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B3449744.png)
![N-(2,3-dimethoxybenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B3449750.png)